molecular formula C19H19N3O2S B5625626 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B5625626
M. Wt: 353.4 g/mol
InChI Key: CCMGYRSYLDGWLR-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound featuring a pyridazinone ring substituted with a thiophene group at the 3-position and an acetamide chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the condensation of a thiophene derivative with a pyridazinone precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazinone derivatives, and various substituted acetamides.

Scientific Research Applications

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. Additionally, it may modulate the activity of receptors and ion channels, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of a pyridazinone ring and a thiophene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13(2)14-5-7-15(8-6-14)20-18(23)12-22-19(24)10-9-16(21-22)17-4-3-11-25-17/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMGYRSYLDGWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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